Perfluorotributylamine

Catalog No.
S593130
CAS No.
311-89-7
M.F
C12F27N
M. Wt
671.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorotributylamine

CAS Number

311-89-7

Product Name

Perfluorotributylamine

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine

Molecular Formula

C12F27N

Molecular Weight

671.09 g/mol

InChI

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33

InChI Key

RVZRBWKZFJCCIB-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

solubility

Insoluble methanol, isopropyl alcohol
Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4
Insoluble in wate

Synonyms

Tri (n-butyl perfluoro); Tri(perfluorobutyl)amine; Tris(nonafluorobutyl)amine; Tris(perfluorobutyl)amine; EFL 174S; Eftop EF-L 174; FC 43; FC 47; Fluorinert 43; Fluorinert FC 43; Fluorocarbon FC 43; Fluosol FC 43; Heptacosafluorotributylamine;Medif

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound Heptacosafluorotributylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble methanol, isopropyl alcoholsolubility, g/100 ml @ 20 °c: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3501. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of organofluorine compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluorotributylamine (PFTBA, CAS 311-89-7) is a fully fluorinated tertiary amine recognized for its extreme chemical inertness, thermal stability, and distinct physical properties [1]. Commercially sourced under trade names such as Fluorinert™ FC-43, it features a boiling point of 174 °C, high dielectric strength, and exceptional oxygen solubility [1]. In procurement and material selection, PFTBA is primarily acquired as a highly reproducible mass spectrometry (MS) calibration standard, a premium single-phase heat transfer fluid for electronic testing, and an ultra-stable dispersed phase in perfluorocarbon emulsions for biomedical and industrial oxygen transport[1]. Its fully fluorinated structure ensures zero ozone depletion potential and prevents chemical degradation under harsh oxidative or thermal conditions, making it a critical consumable in analytical laboratories and semiconductor manufacturing [1].

Substituting PFTBA with generic perfluorocarbons (e.g., Perfluorohexane or Perfluorodecalin) often leads to catastrophic process failures due to mismatched vapor pressures and emulsion kinetics. In thermal management applications, replacing PFTBA (vapor pressure ~0.19 kPa at 25 °C) with a low-boiling alternative like FC-72 (30 kPa) results in rapid evaporative loss and cavitation in single-phase cooling loops[1]. In mass spectrometry, substituting PFTBA with mixed perfluoroalkanes like Perfluorokerosene (PFK) introduces unresolved background envelopes rather than the discrete, highly reproducible fragmentation peaks required for precise mass axis calibration [3]. Furthermore, in oxygen-carrying emulsions, substituting PFTBA with Perfluorodecalin reduces emulsion stability from over a year to less than 12 hours due to accelerated Ostwald ripening, rendering the formulation useless for long-term storage or continuous bioreactor use [2].

Fragmentation Reproducibility for GC-MS / EI-MS Calibration

PFTBA produces a highly reproducible and discrete set of fragment ions (e.g., m/z 69, 131, 219, 264, 414, 502, 614) under Electron Impact (EI) conditions [1]. Compared to Perfluorokerosene (PFK), which is a complex mixture of varying chain lengths that produces a continuous envelope of peaks, PFTBA provides distinct, non-overlapping reference masses up to ~650 Da [1].

Evidence DimensionSpectral clarity and peak definition
Target Compound DataDiscrete exact masses with zero background interference
Comparator Or BaselinePFK (complex mixture yielding overlapping isotopic envelopes)
Quantified Difference100% discrete peak resolution vs. mixed continuous envelope
ConditionsElectron Impact (EI) Mass Spectrometry at 70 eV

Essential for automated mass-axis calibration algorithms in commercial GC-MS systems, preventing software errors caused by unresolved mixed-calibrant spectra.

Vapor Pressure and Single-Phase Heat Transfer Suitability

For single-phase immersion cooling and electronic testing, fluid retention and operating temperature range are critical. PFTBA (FC-43) exhibits a boiling point of 174 °C and a vapor pressure of 0.19 kPa at 25 °C [1]. In contrast, Perfluorohexane (FC-72) boils at 56 °C with a vapor pressure of 30 kPa [1]. Using PFTBA reduces evaporative loss by over 150-fold at room temperature compared to FC-72, preventing the need for pressurized containment or frequent fluid top-offs in open-bath testing [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound Data0.19 kPa (PFTBA / FC-43)
Comparator Or Baseline30.0 kPa (Perfluorohexane / FC-72)
Quantified Difference~157-fold lower vapor pressure
ConditionsStandard atmospheric pressure, 25 °C

Drastically reduces fluid replacement costs and prevents vapor-lock in unpressurized single-phase thermal management loops.

Resistance to Ostwald Ripening in Nano-Emulsions

In the formulation of perfluorocarbon-based oxygen carriers and quality control liquids, emulsion stability is dictated by the dispersed phase's resistance to Ostwald ripening. When emulsified with standard surfactants (e.g., Pluronic F-68), PFTBA forms highly stable nano-emulsions that remain stable for over a year at 4 °C [1]. Conversely, emulsions made solely with Perfluorodecalin (PFD) coalesce and degrade within 12 to 48 hours [1]. The high molecular weight and extremely low water solubility of PFTBA kinetically stabilize the emulsion droplets [1].

Evidence DimensionEmulsion shelf-life / stability duration
Target Compound Data> 1 year (stable)
Comparator Or Baseline< 12 to 48 hours (Perfluorodecalin)
Quantified Difference> 100-fold increase in emulsion stability half-life
Conditions10-20% v/v PFC in aqueous surfactant, stored at 4 °C

Enables the commercial manufacturing of long-shelf-life oxygenated cell culture media and blood gas quality control standards without requiring on-site sonication.

Automated GC-MS and LC-MS Calibration

PFTBA is the industry standard for calibrating the mass axis of quadrupole and magnetic sector mass spectrometers up to ~650 Da. Its discrete fragmentation pattern ensures that automated tuning algorithms can unambiguously lock onto reference masses without the interference seen in mixed standards like PFK[1].

High-Temperature Electronic Reliability Testing

Due to its high boiling point (174 °C) and low vapor pressure, PFTBA (FC-43) is the preferred dielectric fluid for high-temperature burn-in testing and thermal shock baths. It provides a stable, single-phase liquid environment that minimizes evaporative fluid loss compared to lower-boiling perfluorocarbons [2].

Liquid Matrixes for Blood Gas Quality Control

PFTBA nano-emulsions are utilized as stable liquid matrixes for tonometry in the quality control of blood pH and gas analyzers. The compound's high oxygen solubility and extreme resistance to Ostwald ripening ensure that the control liquids maintain consistent oxygen tensions and particle sizes over long storage periods [3].

Oxygen-Enriched Cell Culture and Bioreactors

In industrial biotechnology and organ preservation, PFTBA is formulated into stable emulsions to enhance oxygen mass transfer to cells. Its superior emulsion stability compared to Perfluorodecalin makes it the optimal choice for long-term in vitro applications where continuous re-sonication is impractical [3].

Physical Description

Liquid

Color/Form

Liquid

XLogP3

9.9

Boiling Point

178.0 °C
178 °C

Density

1.884 @ 25 °C

Melting Point

-50.0 °C
-50 °C

UNII

3702Y1HQ6O

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPTL THER/ Perfluorotributylamine/Pluronic F68 Stem-Emulsion (FC43se), which is a blood substitute, has beneficial effects on endotoxin-induced disseminated imtramuscular coagulation ... /in the rat model/ as an anticoagulant and anti-inflammatory cytokine induced agent.
/EXPTL THER/ A perfluorocarbon emulsion, Fluosol-43, was used as a blood substitute for oxygen transport during isolation-perfusion of the dog liver at 37 and 43 degrees C. Preservation of hepatic functional integrity was assessed through analysis of perfusate constituents and animal survival after perfusion. Flow to the liver during perfusion was greater than 1 ml/min/g with one-third of total flow provided through the hepatic artery and two-thirds through the portal vein. Perfusion duration was 3 h. The pO2 gradient across the liver indicated that oxygen was consumed during perfusion at both temperatures. The expected rise in pCO2 and decrease in pH of the outflow perfusate is consistent with active aerobic metabolism. Perfusate chemistries lactate, pyruvate, glucose, urea, total alpha-amino acids, ketone bodies and SGPT demonstrated that hepatic functional integrity was maintained during perfusion. Significant differences (p less than 0.05) between temperatures occurred in the perfusate levels of lactate, pyruvate, L/P ratios, glucose and total alpha-amino acids. Animal survival after a 3-hour perfusion was 3/4 at 37 degrees C, and 2/5 at 43 degrees C. After perfusion, SGPT levels were significantly higher in dogs subjected to perfusion at 43 degrees C. The success of these experiments demonstrates that perfusion of the liver with Fluosol-43 was not in itself hepatotoxic, and that Fluosol-43 may allow perfusion of the liver at 43 degrees C with only mild toxicity. /oxypherol (FC-43)/
Perfluorochemicals have been shown to have a high affinity for oxygen and therefore, have potential use in circumstances in which conventional blood transfusions are not possible.
This study was undertaken to identify the combined effect of perfluorochemicals (Fluosol-43, 20 ml/kg) and chemotherapeutic agent (BCNU, LD10 dose; 13.3 mg/kg) in a rat brain-tumor model made by the intracerebral implantation of C6 rat glioma cells (1 X 10(5) cells/10 microliters). At 10 days after implantation, control animals had a macrotumor weighing about 100 mg with large part of central necrosis. The tumor-bearing rats for 10 days after implantation were randomly divided into 4 groups; a control group, a Fluosol-43 treatment group, a BCNU treatment group, and a Fluosol-43 plus BCNU treatment group. Control animals had mean survival time of 19.94 +/- 2.41 (S.D.) days, and mean survival time of Fluosol-43 treatment group was 19.47 +/- 1.36 days. BCNU treatment alone prolonged the mean survival time to 28.36 +/- 7.94 days (p less than 0.001). Fluosol-43 plus BCNU treatment group showed 36.00 +/- 10.15 days, which was significantly greater than that of BCNU treatment alone group (p less than 0.005). The long survivals lived over 50 days after implantation were 7 out of 27 rats in Fluosol-43 plus BCNU treatment group, in contrast to one out of 25 rats in BCNU treatment alone group. Perfluorochemicals (Fluosol-43) may have the synergistic effect on BCNU chemotherapy for brain tumors. /fluosol-43/
.../Perfluorotributylamine liquid/ is valuable in treatment of complicated retinal detachment. It facilitates vitreoretinal surgery, obviates the potential complications.
/EXPTL THER/ The effects of coronary arterial perfusion with a perfluorochemical substance (perfluorotributylamine) on the segmental myocardium of the beating heart were studied in 12 open chest anesthetized dogs. Following 10 min of left anterior descending coronary artery occlusion, perfusion of the coronary artery with the perfluorochemical returned myocardial function and metabolism toward control states, although myocardial diastolic properties as well as coronary venous PCO2 and lactate were not restored completely within 7 min after reperfusion. Perfluorochemicals may be of clinical importance in protecting the ischemic myocardium because of their oxygen carrying capacity together with favorable physiochemical properties for protection of the microcirculation.
/EXPTL THER/ Liquid perfluorocarbons are biologically inert compounds capable of dissolving up to 40 percent oxygen by volume. This remarkable and reversible oxygen solubility has encouraged investigations into therapeutic application in situations where tissue oxygen delivery is impaired. One such setting is intestinal ischemia. Identically prepared devascularized segments of rat intestine were treated with either intraluminal oxygenated perfluorocarbon (perfluorotributylamine) or physiologic saline solution. After timed sacrifice, blinded quantitative histologic evaluation for ischemic injury was performed. The perfluorotributylamine treatment groups had histologic scores indicative of less severe injury between 1 and 4 hours. These scores achieved statistical significance (p less than 0.05).

Vapor Pressure

0.55 mmHg
5.52X10-1 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

311-89-7

Wikipedia

Perfluorotributylamine

Drug Warnings

Since... /perfluoro chemical blood substitutes (PFC's) including oxypherol (perfluorotributylamine)/ have a profound influence on several important neutrophil functions, patients receiving PFC should be monitored closely for possible infectious complications.
Fluorocarbon emulsions that have recently been given to humans may produce a chronic stimulation of the reticuloendothelial system leading to alterations in production of immunoglobulins.
Treatment with perfluorochemicals induces morphologic alterations in monocytes and neutrophils and the phagocytic integrity of these cells is compromised.

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Methods of Manufacturing

Electrochemical fluorination via the Simons process is the preferred route to fluorinated tertiary alkylamines. The hydrogen atoms are completely replaced by the fluorine atoms. /Fluorinatd Tertiary Amines/

General Manufacturing Information

Computer and electronic product manufacturing
1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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